Carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester
Description
Carbamates are widely studied for their pharmacological, agrochemical, and material science applications due to their stability, tunable lipophilicity, and bioactivity.
Properties
CAS No. |
78329-35-8 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
benzyl N-hex-5-en-2-ylcarbamate |
InChI |
InChI=1S/C14H19NO2/c1-3-4-8-12(2)15-14(16)17-11-13-9-6-5-7-10-13/h3,5-7,9-10,12H,1,4,8,11H2,2H3,(H,15,16) |
InChI Key |
UDCBOIZIOVLMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester typically involves the reaction of (1-methyl-4-pentenyl)amine with phenylmethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenylmethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carbamic acid, which then exerts its effects through various biochemical pathways. The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
Substituent Variations on the Carbamic Acid Nitrogen
- Target Compound : 1-Methyl-4-pentenyl group (unsaturated branched chain).
- Analog 1: Methylphenyl carbamic esters (e.g., methylphenyl-carbamic esters of phenol-bases) exhibit strong physostigmine-like activity, particularly in stimulating intestinal peristalsis .
- Analog 2 : Dimethylcarbamic esters (e.g., dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate) show miotic activity comparable to physostigmine but differ in curare antagonism .
- Analog 3 : [1,1-Dimethylethyl ester] derivatives, such as Nitroalcohol intermediates (e.g., N-[(1S,2R)-2-hydroxy-3-nitro-1-(phenylmethyl)propyl]carbamic acid 1,1-dimethylethyl ester), emphasize stereoselective synthesis with >99% chiral purity using NaBH₄ in alcohol-halogenated solvent systems .
Ester Group Modifications
- Target Compound : Phenylmethyl (benzyl) ester.
- Analog 1: Methyl or ethyl esters (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates) were studied for lipophilicity via HPLC, showing log k values correlating with alkyl chain length .
- Analog 2 : Dimethyl esters of bis-carbamates (e.g., dimethyl 4,4'-methylenebis(phenylcarbamate)) demonstrate structural rigidity due to the diphenylmethane backbone, enhancing thermal stability .
- Analog 3 : Enzymatically synthesized phenylmethyl esters, such as intermediates for Atazanavir, highlight the role of biocatalysis in achieving high enantiomeric excess .
Key Insight : The benzyl ester in the target compound may enhance lipophilicity compared to methyl/ethyl esters, influencing membrane permeability and bioavailability.
Physostigmine-like Activity
- Methylphenyl carbamates : Show strong intestinal peristalsis stimulation and miotic effects, comparable to physostigmine .
- Benzyl carbamates : Compounds like the target may exhibit similar cholinergic activity, though the pentenyl substituent could modulate receptor binding kinetics.
- Quaternary Salts: Tertiary vs. quaternary ammonium derivatives (e.g., hydrochlorides vs.
Data Table: Comparative Analysis of Carbamates
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester, and what factors influence the choice of reagents and solvents?
- Methodological Answer : The synthesis typically involves coupling a carbamic acid derivative with a substituted alcohol or amine. For example, stereoselective reduction using sodium borohydride in a solvent mixture (e.g., alcohol and halogenated solvents at -15°C to 0°C) can yield high chiral purity (>99%) . Reagent selection depends on functional group compatibility: tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups are often used for amine protection . Solvent polarity impacts reaction kinetics and stereochemical outcomes, with aprotic solvents preferred for nucleophilic substitutions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 1-methyl-4-pentenyl chain (e.g., allylic protons at δ 5.2–5.8 ppm) and phenylmethyl ester groups (aromatic protons at δ 7.2–7.5 ppm) .
- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry verifies molecular weight (e.g., predicted m/z ≈ 250–300) and purity (>98%) .
- X-ray Crystallography : Resolves stereochemical ambiguities in solid-state structures .
Q. How can researchers optimize reaction yields for this compound in multi-step syntheses?
- Methodological Answer : Yield optimization involves:
- Temperature Control : Low temperatures (-15°C to 0°C) minimize side reactions during reduction steps .
- Catalyst Screening : Palladium or nickel catalysts enhance coupling efficiency in esterification .
- Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents, while column chromatography isolates the product with >90% recovery .
Advanced Research Questions
Q. How can researchers address challenges in maintaining stereochemical integrity during synthesis?
- Methodological Answer : Chiral purity (>99%) is achieved via asymmetric reduction using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., Sharpless epoxidation conditions). For example, sodium borohydride in a 1:1 methanol/dichloromethane mixture at -10°C reduces ketones to alcohols with minimal racemization . Chiral HPLC with a cellulose-based column monitors enantiomeric excess .
Q. What computational methods predict the reactivity and stability of this carbamate under varying experimental conditions?
- Methodological Answer :
- DFT Calculations : Density functional theory models predict bond dissociation energies (e.g., C=O bond stability) and transition states for hydrolysis .
- Molecular Dynamics (MD) : Simulates solubility in solvents like DMSO or THF, aligning with experimental logP values (predicted ≈2.5) .
- pKa Prediction : Software like MarvinSketch estimates the compound’s acidity (pKa ≈8.6), guiding pH-sensitive reactions .
Q. What contradictions exist in literature regarding the compound’s stability, and how can they be resolved?
- Methodological Answer : Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 150°C to 200°C) arise from varying impurity levels. Accelerated stability studies under controlled humidity (40–60% RH) and temperature (25–40°C) over 12 weeks clarify degradation pathways . TGA/DSC analysis confirms melt points and exothermic decomposition events .
Q. How does the compound’s regioselectivity in nucleophilic reactions compare to structurally similar carbamates?
- Methodological Answer : The 1-methyl-4-pentenyl group increases steric hindrance at the carbamate nitrogen, reducing nucleophilic attack rates by 30–50% compared to less bulky analogs (e.g., ethyl carbamates). Kinetic studies using UV-Vis spectroscopy (λ = 270 nm) quantify reaction rates with amines or thiols .
Key Research Gaps and Recommendations
- Stereochemical Analysis : Combine X-ray crystallography with circular dichroism (CD) to resolve ambiguous configurations.
- Bioactivity Profiling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like esterases or opioid receptors, leveraging structural analogs from .
- Scale-Up Challenges : Evaluate continuous-flow reactors to improve yield reproducibility in gram-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
